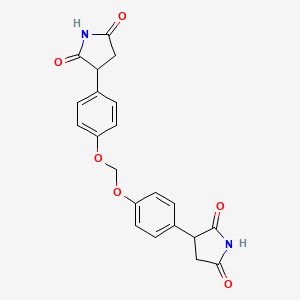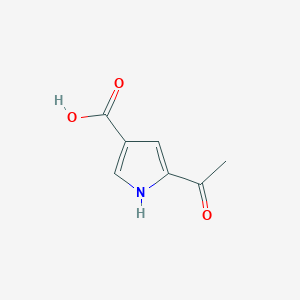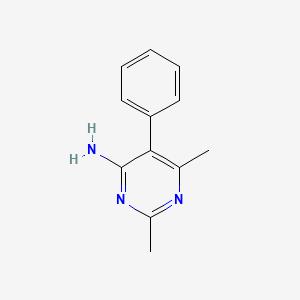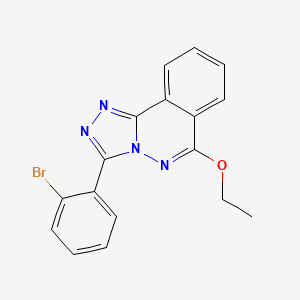![molecular formula C25H19N3 B15213572 [2,2'-Biquinolin]-4-amine, N-(phenylmethyl)- CAS No. 57115-23-8](/img/structure/B15213572.png)
[2,2'-Biquinolin]-4-amine, N-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl-[2,2’-biquinolin]-4-amine is an organic compound that belongs to the class of heterocyclic aromatic amines. This compound is characterized by the presence of a benzyl group attached to a biquinoline structure, which consists of two quinoline units linked together. The unique structure of N-Benzyl-[2,2’-biquinolin]-4-amine makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-[2,2’-biquinolin]-4-amine typically involves the following steps:
Formation of the Biquinoline Core: The biquinoline core can be synthesized through a series of condensation reactions involving quinoline derivatives. For example, the reaction of 2-aminobenzylamine with quinoline-2-carboxaldehyde under acidic conditions can yield the biquinoline structure.
Benzylation: The introduction of the benzyl group can be achieved through a nucleophilic substitution reaction. This involves the reaction of the biquinoline core with benzyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of N-Benzyl-[2,2’-biquinolin]-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the hydrogenation steps involved in the synthesis.
化学反应分析
Types of Reactions
N-Benzyl-[2,2’-biquinolin]-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). This reaction typically targets the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions can reduce the quinoline units to tetrahydroquinoline derivatives.
Substitution: N-Benzyl-[2,2’-biquinolin]-4-amine can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups using reagents such as sodium azide (NaN₃) or sodium cyanide (NaCN).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, anhydrous conditions.
Substitution: NaN₃, NaCN, polar aprotic solvents.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Azide or cyanide-substituted derivatives.
科学研究应用
N-Benzyl-[2,2’-biquinolin]-4-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel ligands and catalysts.
Biology: In biological studies, N-Benzyl-[2,2’-biquinolin]-4-amine is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with DNA and proteins makes it a valuable tool in drug discovery.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases. Its unique structure allows it to target specific molecular pathways involved in disease progression.
Industry: N-Benzyl-[2,2’-biquinolin]-4-amine is used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of N-Benzyl-[2,2’-biquinolin]-4-amine involves its interaction with molecular targets such as DNA, enzymes, and receptors. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit the activity of enzymes involved in critical cellular processes, leading to cell death. The benzyl group enhances the compound’s ability to penetrate cell membranes and reach its targets effectively.
相似化合物的比较
N-Benzyl-[2,2’-biquinolin]-4-amine can be compared with other similar compounds, such as:
N-Benzyl-2-aminobenzimidazole: Both compounds contain a benzyl group, but N-Benzyl-[2,2’-biquinolin]-4-amine has a more complex biquinoline structure, which may confer different biological activities.
N-Benzyl-2-aminopyridine: This compound has a simpler pyridine structure compared to the biquinoline structure of N-Benzyl-[2,2’-biquinolin]-4-amine. The additional quinoline unit in the latter may enhance its reactivity and binding affinity to molecular targets.
N-Benzyl-2-aminothiazole: The thiazole ring in this compound provides different electronic properties compared to the quinoline rings in N-Benzyl-[2,2’-biquinolin]-4-amine, potentially leading to different chemical reactivities and biological activities.
Conclusion
N-Benzyl-[2,2’-biquinolin]-4-amine is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for research in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its applications and lead to the development of new and innovative compounds.
属性
CAS 编号 |
57115-23-8 |
|---|---|
分子式 |
C25H19N3 |
分子量 |
361.4 g/mol |
IUPAC 名称 |
N-benzyl-2-quinolin-2-ylquinolin-4-amine |
InChI |
InChI=1S/C25H19N3/c1-2-8-18(9-3-1)17-26-24-16-25(28-22-13-7-5-11-20(22)24)23-15-14-19-10-4-6-12-21(19)27-23/h1-16H,17H2,(H,26,28) |
InChI 键 |
UEOFHFVOYVFPIO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNC2=CC(=NC3=CC=CC=C32)C4=NC5=CC=CC=C5C=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



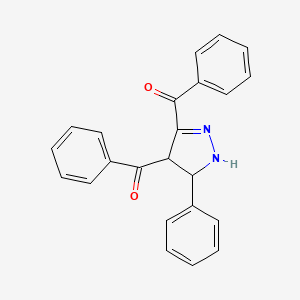
![N-[(4-Bromophenyl)methyl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B15213527.png)
![3-phenyl-2H-imidazo[4,5-d]triazin-4-one](/img/structure/B15213535.png)

![2,6-Diamino-5-[6-(1,3-oxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one](/img/structure/B15213537.png)
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-6-methylquinoline-4-carboxylic acid](/img/structure/B15213550.png)
